molecular formula C8H6ClNO B1347589 2-Chloro-6-methylphenyl isocyanate CAS No. 40398-01-4

2-Chloro-6-methylphenyl isocyanate

Cat. No.: B1347589
CAS No.: 40398-01-4
M. Wt: 167.59 g/mol
InChI Key: FBTQQNYGMICJQZ-UHFFFAOYSA-N
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Description

2-Chloro-6-methylphenyl isocyanate is an organic compound with the molecular formula C8H6ClNO. It is characterized by the presence of a chlorine atom and a methyl group attached to a phenyl ring, along with an isocyanate functional group (N=C=O). This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

2-Chloro-6-methylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-6-methylphenylamine with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then undergoes further reaction to yield the isocyanate . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and are carried out under controlled temperature and pressure to ensure safety and efficiency.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophilic groups such as hydroxyl (OH) and amino (NH2) groups. This reactivity allows it to form stable covalent bonds with various substrates, leading to the formation of urethanes, ureas, and other derivatives .

Comparison with Similar Compounds

2-Chloro-6-methylphenyl isocyanate can be compared with other isocyanates such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific substituents.

Properties

IUPAC Name

1-chloro-2-isocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQQNYGMICJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296192
Record name 2-Chloro-6-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40398-01-4
Record name 40398-01-4
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Record name 2-Chloro-6-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylphenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-methylphenyl isocyanate
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2-Chloro-6-methylphenyl isocyanate
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2-Chloro-6-methylphenyl isocyanate
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2-Chloro-6-methylphenyl isocyanate
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2-Chloro-6-methylphenyl isocyanate
Reactant of Route 6
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2-Chloro-6-methylphenyl isocyanate

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